2-Chloro-3-methyl-5-(methylthio)pyridine

Descripción general

Descripción

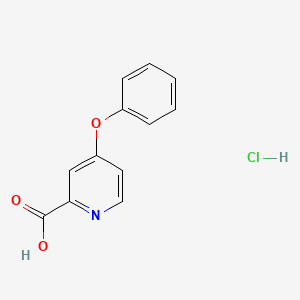

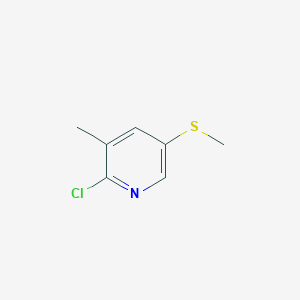

“2-Chloro-3-methyl-5-(methylthio)pyridine” is a chemical compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of “2-Chloro-3-methyl-5-(methylthio)pyridine” involves several steps. One method involves the use of organolithium reagents . Another method involves the reaction of 2-chloro-5-methylpyridine with anhydrous Na2SO4, which is then filtered, concentrated, and purified to yield “2-Chloro-3-methyl-5-(methylthio)pyridine” as a colorless oil .Molecular Structure Analysis

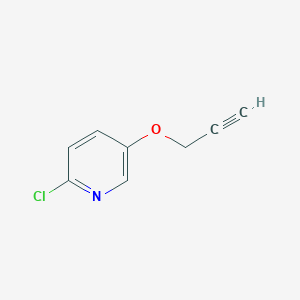

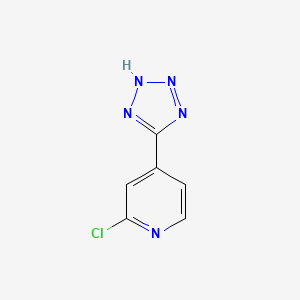

The molecular structure of “2-Chloro-3-methyl-5-(methylthio)pyridine” consists of a pyridine ring with a chlorine atom attached at the 2nd position, a methyl group at the 3rd position, and a methylthio group at the 5th position .Chemical Reactions Analysis

“2-Chloro-3-methyl-5-(methylthio)pyridine” is a pesticide intermediate . It can be used in the synthesis of various other compounds .Physical And Chemical Properties Analysis

“2-Chloro-3-methyl-5-(methylthio)pyridine” is a liquid at room temperature . It has a molecular weight of 173.67 .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-Chloro-3-methyl-5-(methylthio)pyridine has been the subject of various research studies, primarily focused on its synthesis and structural characterization. Notably, researchers have explored the synthesis of various pyridine derivatives, including the creation of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and -pyrimidines, which involved reactions of substituted 2-(chloromethyl)-pyridine with substituted imidazole-2-thione or pyrimidine-2-thiol. The molecular structures of these compounds were confirmed through single-crystal X-ray diffraction analyses (Ma et al., 2016).

Additionally, the preparation of 2-chloro-5-methyl-pyridine in an airlift loop reactor was studied to optimize the yield and determine the best operational conditions, highlighting the importance of this compound in chemical synthesis (Jianping et al., 2003).

Chemical Modifications and Derivatives

Further studies focused on chemical modifications and the creation of various derivatives of 2-Chloro-3-methyl-5-(methylthio)pyridine. For instance, the synthesis of (Z)-ethoxyethyl 2-cyano-3-(2-methylthio-5-pyridylmethylamino)acrylates was explored, starting from 2-chloro-5-methylpyridine. This compound exhibited significant herbicidal activity on rape (Brassica napus) at specific doses, indicating its potential application in agriculture (Wang et al., 2004).

Bioactivity and Applications

The bioactivity and potential applications of compounds derived from 2-Chloro-3-methyl-5-(methylthio)pyridine were also subjects of research. For instance, the synthesis of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones was investigated, and some of these compounds showed moderate insecticidal and fungicidal activities, revealing their potential use in pest control (Zhu & Shi, 2011).

Safety and Hazards

“2-Chloro-3-methyl-5-(methylthio)pyridine” is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

Direcciones Futuras

“2-Chloro-3-methyl-5-(methylthio)pyridine” can be used for the synthesis of new neonicotinoid compounds, which have insecticidal activity . It is also the raw material of pesticide products such as imidacloprid and acetamiprid .

Relevant Papers There are several papers related to “2-Chloro-3-methyl-5-(methylthio)pyridine”. These papers discuss its synthesis, use as a pesticide intermediate, and other aspects .

Propiedades

IUPAC Name |

2-chloro-3-methyl-5-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKFRHMIDLVVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methyl-5-(methylthio)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-Ethoxy-2-thienyl)methyl]amine](/img/structure/B1470912.png)

![7-Methyl-3-(piperazin-1-ylcarbonyl)pyrazolo[1,5-a]pyridine](/img/structure/B1470918.png)

![(1,4-Diazabicyclo[2.2.2]oct-2-ylmethyl)methylamine](/img/structure/B1470921.png)